molecular formula C20H21FN4O2 B2984069 3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide CAS No. 2034267-24-6

3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide

Cat. No.: B2984069
CAS No.: 2034267-24-6
M. Wt: 368.412
InChI Key: VDGHSKCSLARDFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic chemical compound designed for preclinical research, incorporating pharmaceutically relevant motifs known to confer significant biological activity. Its molecular structure features a 1,2,3-triazole ring, a privileged scaffold in medicinal chemistry due to its rigid, planar configuration and ability to engage in key hydrogen bonding and dipole interactions with enzymatic targets . This core structure is linked via an amide bond to a 4-fluorophenoxybenzamide moiety, enhancing the molecule's potential for target binding and modulating its physicochemical properties. Research into analogous compounds suggests several promising investigative pathways for this molecule. One primary area of research interest is in oncology. Compounds containing 1,2,3-triazole and fluorinated aromatic systems have demonstrated potent antiproliferative effects against various human cancer cell lines . The mechanism of action for such compounds often involves the induction of DNA damage, as evidenced by the upregulation of the DNA damage marker γ-H2AX, leading to the activation of apoptosis through increased expression of executioner caspases such as caspase-7 . Furthermore, related structures have been shown to inhibit key signaling pathways crucial for cell survival and proliferation, including the Notch-AKT axis, which can be regulated by ROS-mediated oxidative stress . A second key research application lies in antiviral drug discovery, particularly targeting viral core proteins. The 1,2,3-triazole moiety is a common feature in novel allosteric modulators being investigated for their ability to disrupt the function of viral capsids, offering a potential mechanism for inhibiting viral replication . Finally, the 4-fluorophenoxy group is a hallmark of potent and selective kinase inhibitors. Research compounds featuring this group have shown high inhibitory activity against enzymes like Phosphodiesterase 4D (PDE4D), which is a target in inflammatory and neurological diseases . This combination of features makes this compound a versatile candidate for research in multiple therapeutic areas, including cancer biology, virology, and enzymology.

Properties

IUPAC Name

3-(4-fluorophenoxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c1-14(2)19(13-25-22-10-11-23-25)24-20(26)15-4-3-5-18(12-15)27-17-8-6-16(21)7-9-17/h3-12,14,19H,13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDGHSKCSLARDFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CN1N=CC=N1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(4-fluorophenoxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)benzamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various studies that highlight its pharmacological properties.

Chemical Structure

The molecular formula of the compound is C17H19FN4OC_{17}H_{19}FN_{4}O, with a molecular weight of approximately 314.36 g/mol. The structure features a triazole ring , which is known for its diverse biological activities, and a fluorophenoxy group , which enhances its pharmacokinetic properties.

Antimicrobial Properties

Recent studies have indicated that compounds containing the triazole moiety exhibit significant antimicrobial activity. For instance, triazole derivatives have shown effectiveness against various bacterial strains. Specifically, compounds with similar structures have demonstrated minimal inhibitory concentrations (MICs) against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundMIC (µg/mL)Bacterial Strain
Triazole derivative A12.5Enterococcus faecalis
Triazole derivative B25Staphylococcus aureus
Triazole derivative C50E. coli

Anticancer Activity

Triazole derivatives have also been investigated for their anticancer properties. Research has shown that certain triazoles can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds similar to the target molecule have been tested against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), exhibiting IC50 values in the low micromolar range .

The biological activity of this compound is thought to involve several mechanisms:

  • Inhibition of Enzymatic Pathways : The triazole group may inhibit enzymes critical for microbial growth or cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors involved in cell signaling pathways, potentially leading to altered cellular responses.
  • Induction of Oxidative Stress : Similar compounds have been shown to increase reactive oxygen species (ROS) levels in cells, contributing to cytotoxicity against cancer cells.

Study 1: Antimicrobial Efficacy

A study published in Molecules assessed a series of triazole derivatives for their antimicrobial activity against clinical isolates of bacteria. The results indicated that the presence of a fluorophenoxy group significantly enhanced the antimicrobial potency compared to non-fluorinated analogs .

Study 2: Anticancer Properties

In another research effort, triazole derivatives were evaluated for their effects on MCF-7 and HeLa cell lines. The study found that modifications to the triazole ring could lead to improved anticancer activity, suggesting that structural optimization is key to enhancing efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolyl and Benzamide Motifs

KPR-5714
  • Structure : N-[(R)-3,3-Difluoro-4-hydroxy-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]-3-fluoro-2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]benzamide .
  • Key Differences: Replaces the 4-fluorophenoxy group with a fluorophenylpyrazole moiety. Contains additional hydroxyl and difluoro groups on the alkyl chain.
  • Properties: Molecular weight: 527.5 g/mol. LogP (calculated): 3.2. Topological polar surface area (TPSA): 108 Ų.
3,4-Diethoxy-N-[3-Methyl-1-(2H-1,2,3-Triazol-2-yl)Butan-2-yl]Benzamide
  • Structure : Diethoxy-substituted benzamide with a triazolyl alkyl chain .
  • Key Differences: Ethoxy groups at the 3- and 4-positions instead of fluorophenoxy. Lacks fluorination on the aromatic ring.
  • Properties :
    • Molecular weight: 346.42 g/mol.
    • SMILES: CCOc1cc(ccc1OCC)C(=O)NC(C(C)C)Cn1nccn1.
    • Synthetic Relevance : Commercial availability highlights its utility as a building block for drug discovery .
N-Phenyl-2-(2H-1,2,3-Triazol-2-yl)Benzamide Derivatives
  • Structure : Benzamide core with a triazolyl group at the 2-position and variable N-phenyl substituents .
  • Key Differences: Triazolyl group directly attached to the benzamide ring. No fluorophenoxy or branched alkyl chain.
  • Synthesis : Microwave-assisted C-N coupling using CuI catalysts improves efficiency (50–70% yields) .

Substituent Effects on Physicochemical Properties

Compound Molecular Weight (g/mol) LogP TPSA (Ų) Key Substituents
Target Compound ~388.4* ~3.5* ~90* 4-Fluorophenoxy, triazolyl, methyl
KPR-5714 527.5 3.2 108 Fluorophenylpyrazole, difluoro, hydroxyl
3,4-Diethoxy Analog 346.42 2.8* 85* Diethoxy, triazolyl, methyl
N-Phenyl-2-Triazolyl Benzamide ~320* ~2.5* 80* Triazolyl, phenyl

*Estimated values based on structural analogs.

  • Fluorophenoxy vs.
  • Triazolyl Position : Triazolyl at the alkyl chain (target compound) versus the benzamide ring (N-phenyl derivatives) alters metabolic stability and steric interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.